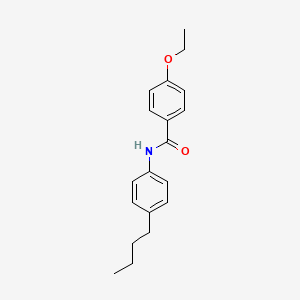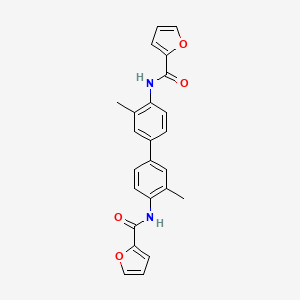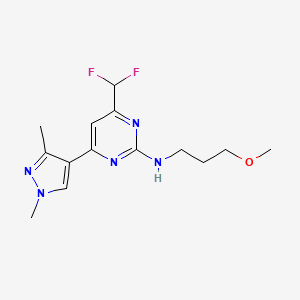![molecular formula C18H26FN3O3S B10934813 [4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10934813.png)
[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Fluorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone: is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a piperidine ring substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Fluorobenzylpiperazine Intermediate
Reaction: 4-fluorobenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures.
-
Formation of the Piperidylmethanone Intermediate
Reaction: The fluorobenzylpiperazine intermediate is then reacted with 1-(methylsulfonyl)-4-piperidone.
Conditions: This step is typically performed under reflux conditions in a suitable solvent such as ethanol.
-
Final Coupling Reaction
Reaction: The piperidylmethanone intermediate is coupled with a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Conditions: The reaction is carried out at room temperature in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidation of the piperazine ring can lead to the formation of N-oxides.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Products: Reduction of the carbonyl group in the piperidylmethanone moiety can yield the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles like sodium azide or thiols.
Products: Substitution reactions can occur at the fluorobenzyl group, leading to the formation of azido or thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in DMF (dimethylformamide) at 80°C.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in the production of melanin, and inhibitors of this enzyme are of interest for the treatment of hyperpigmentation disorders .
Medicine
Medically, [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone has shown promise in the treatment of neurodegenerative diseases such as Parkinson’s disease. Its ability to inhibit tyrosinase suggests potential neuroprotective effects .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in drug discovery and development.
Mechanism of Action
The mechanism of action of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone involves its interaction with tyrosinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of melanin . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone exhibits a unique combination of structural features that enhance its binding affinity to tyrosinase. This results in a higher inhibitory potency and reduced cytotoxicity, making it a more effective and safer option for therapeutic applications .
Properties
Molecular Formula |
C18H26FN3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C18H26FN3O3S/c1-26(24,25)22-8-6-16(7-9-22)18(23)21-12-10-20(11-13-21)14-15-2-4-17(19)5-3-15/h2-5,16H,6-14H2,1H3 |
InChI Key |
OIKHVKYFXBQZFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]](/img/structure/B10934736.png)

![Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B10934744.png)
![{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10934746.png)
![Propan-2-yl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10934747.png)

![N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B10934760.png)

![methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10934784.png)
![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10934796.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B10934806.png)
![N-(3-fluorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934824.png)

![N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934833.png)
